2-(4-Fluoro-2-methoxyphenoxy)-propionic acid
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Overview
Description
2-(4-Fluoro-2-methoxyphenoxy)-propionic acid is an organic compound that features a fluorinated aromatic ring and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methoxyphenoxy)-propionic acid typically involves the reaction of 4-fluoro-2-methoxyphenol with a suitable propionic acid derivative. One common method is the esterification of 4-fluoro-2-methoxyphenol with propionic anhydride, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methoxyphenoxy)-propionic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
2-(4-Fluoro-2-methoxyphenoxy)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(4-Fluoro-2-methoxyphenoxy)-propionic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: An organofluorine compound with similar fluorinated aromatic structure.
4-Fluorobenzoic acid: Another fluorinated aromatic compound with a carboxylic acid group.
Uniqueness
2-(4-Fluoro-2-methoxyphenoxy)-propionic acid is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic ring, combined with a propionic acid moiety
Properties
IUPAC Name |
2-(4-fluoro-2-methoxyphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO4/c1-6(10(12)13)15-8-4-3-7(11)5-9(8)14-2/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPSELCVKPSJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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